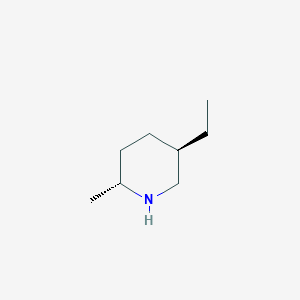
Rac-(2R,5R)-5-ethyl-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,5R)-5-ethyl-2-methylpiperidine is a chiral compound with two stereocenters It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2R,5R)-5-ethyl-2-methylpiperidine can be achieved through several methods. One common approach involves the asymmetric reduction of prochiral ketones using ketoreductases (KREDs). This biocatalytic method is environmentally friendly and cost-effective, producing chiral alcohols with high stereoselectivity . Another method involves the use of chemical catalysts in a dynamic kinetic resolution (DKR) approach, which combines chemical and enzymatic steps to enhance the yield and purity of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process . These reactors allow for better control of reaction parameters, leading to higher yields and reduced formation of impurities.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,5R)-5-ethyl-2-methylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates to introduce various functional groups into the piperidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Rac-(2R,5R)-5-ethyl-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: This compound is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of Rac-(2R,5R)-5-ethyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity. By interacting with these targets, this compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Rac-(2R,5R)-5-ethyl-2-methylpiperidine can be compared with other similar compounds, such as:
Rac-(2R,5R)-2,5-Dimethylpiperidine: This compound has similar structural features but lacks the ethyl group, which may affect its reactivity and applications.
Rac-(2R,5R)-thiolane-2,5-dicarboxylic acid:
The unique structural features of this compound, such as the presence of both ethyl and methyl groups, contribute to its distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(2R,5R)-5-ethyl-2-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
XOFNHZHCGBPVGJ-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H]1CC[C@H](NC1)C |
Canonical SMILES |
CCC1CCC(NC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



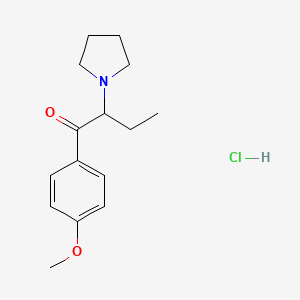
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate](/img/structure/B12354734.png)

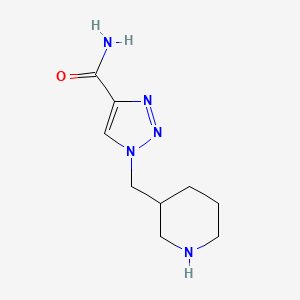
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)
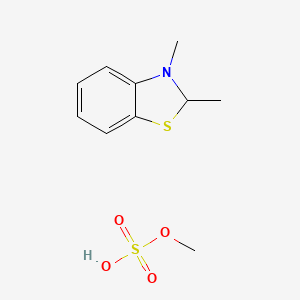
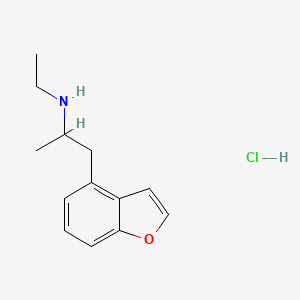
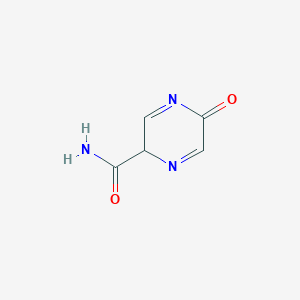
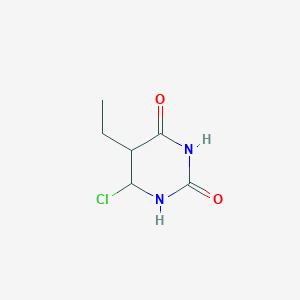
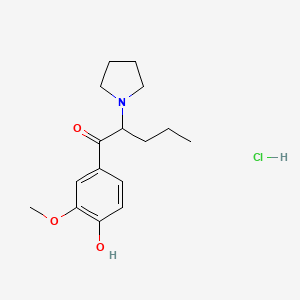

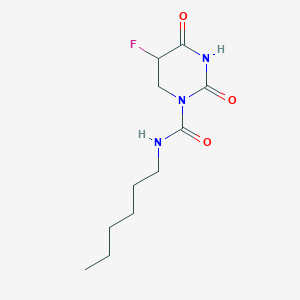
![5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3H-pyridine-3-carbonitrile](/img/structure/B12354802.png)
